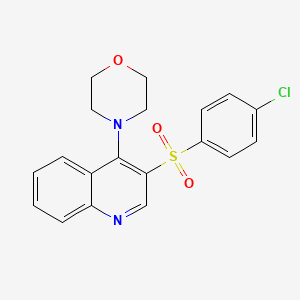

3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Description

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)sulfonylquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(23,24)18-13-21-17-4-2-1-3-16(17)19(18)22-9-11-25-12-10-22/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWHGPIWMRTZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the 4-chlorobenzenesulfonyl Group: The quinoline intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-chlorobenzenesulfonyl group.

Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Key Chemical Reactions

The compound participates in several functionalization reactions, including:

The furan group introduces steric hindrance, while the 3-chlorophenyl moiety provides electronic effects, influencing reactivity.

Reaction Mechanisms

The quinazoline core’s reactivity is central to these reactions. For instance:

-

Nucleophilic substitution at the 2- and 4-positions of the quinazoline ring is facilitated by the electron-deficient nature of the heterocyclic system.

-

Microwave-assisted synthesis exploits rapid heating to accelerate SNAr (nucleophilic aromatic substitution) reactions, reducing reaction times while maintaining high yields .

The hydrochloride salt form enhances stability and solubility, enabling controlled release in biological systems.

5.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that modifications in the quinoline structure can enhance efficacy against resistant strains of bacteria and cancer cells. The mechanism often involves the inhibition of key enzymes or receptors associated with disease progression.

Case Study: Anticancer Activity

In a study published in MDPI, compounds similar to 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline were evaluated for their ability to inhibit RAS oncogenes, which are implicated in numerous cancers. The derivatives demonstrated promising results in vitro, suggesting potential therapeutic applications against cancers such as pancreatic and colorectal cancers .

Biological Research

Mechanism of Action

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. This includes:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes like proliferation and apoptosis.

- Receptor Binding : The compound can bind to cellular receptors, influencing signal transduction pathways crucial for cell survival and growth.

Case Study: Antimalarial Activity

Research has shown that certain quinoline derivatives exhibit potent antimalarial activity against Plasmodium falciparum. These compounds were found to disrupt the parasite's life cycle by targeting translation elongation factors, leading to effective treatment outcomes in preclinical models .

Materials Science

Development of Specialty Chemicals

The unique properties of this compound make it suitable for developing specialty chemicals with specific electronic or optical characteristics. Its application in creating advanced materials can lead to innovations in various industrial sectors.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparisons

Key Advantages and Limitations

- Advantages of Target Compound :

- Morpholine enhances solubility and metabolic stability.

- 4-Chlorobenzenesulfonyl group provides a handle for further functionalization.

- Limitations: Lack of direct biological data (e.g., IC₅₀ values) limits efficacy assessment. Synthetic complexity compared to simpler quinoline derivatives (e.g., ).

Biological Activity

3-(4-Chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound belonging to the class of fluorinated quinolines. Its unique structure, characterized by the presence of a chlorobenzenesulfonyl group and a morpholine ring, has drawn attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacterial strains. The compound targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair, thereby inhibiting bacterial growth. This mechanism is similar to that of other fluoroquinolone antibiotics, which are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 μg/mL |

| Escherichia coli | 2.0 μg/mL |

| Pseudomonas aeruginosa | 2.5 μg/mL |

| Klebsiella pneumoniae | 1.0 μg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to oncogenic signaling proteins such as RAS, which are crucial in many cancers .

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in:

- 43-89% reduction in cell proliferation.

- Induction of apoptosis as evidenced by increased caspase activity.

- Cell cycle arrest at the G2/M phase.

These findings indicate that the compound may serve as a promising lead for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits DNA gyrase in bacteria, preventing DNA replication.

- Receptor Interaction : It may interact with cellular receptors involved in signaling pathways critical for cancer cell survival and proliferation.

- Nucleic Acid Interaction : Potential interactions with RNA or DNA could affect gene expression patterns relevant to both microbial resistance and cancer progression .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield. Key steps include:

- Formation of the Quinoline Core : Utilizing appropriate precursors under controlled conditions.

- Introduction of the Sulfonyl Group : Via sulfonation reactions to enhance solubility and biological activity.

- Morpholine Ring Formation : Achieved through nucleophilic substitution reactions.

These synthetic strategies are crucial for optimizing the compound's pharmacological properties.

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the quinoline core via condensation reactions (e.g., Friedländer synthesis) or functionalization of pre-synthesized quinolines.

- Step 2: Introduction of the morpholin-4-yl group via nucleophilic substitution or coupling reactions.

- Step 3: Sulfonation at the 3-position using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).

Key Optimization Factors:

- Temperature control (e.g., 90°C for selenium dioxide-mediated oxidation steps, as in ).

- Solvent selection (e.g., 1,4-dioxane for stability and solubility).

- Purification via flash chromatography (e.g., 60% ethyl acetate in hexane) .

Example Protocol:

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy:

- NMR: and NMR to confirm substituent positions (e.g., sulfonyl group at δ ~7.5–8.5 ppm for aromatic protons).

- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Crystallography:

- Single-crystal X-ray diffraction (SHELX suite) for 3D structure determination. Key parameters:

- R-factor: <0.05 for high precision (e.g., R = 0.049 in ).

- Torsion angles: Analyze ring puckering (e.g., Cremer-Pople coordinates for nonplanar rings) .

Q. How to design experiments to study the compound’s mechanism of action in biological systems?

Answer:

- Target Identification: Use computational docking (AutoDock Vina) to predict binding to enzymes/receptors (e.g., DNA topoisomerases, kinases).

- In Vitro Assays:

- Enzyme inhibition (IC determination via fluorometric assays).

- Cellular uptake studies (fluorescence tagging).

- Controls: Include structurally similar quinoline derivatives (e.g., 2-(4-chlorophenyl)quinolone-4-carboxylic acid) to isolate the role of the sulfonyl-morpholine moiety .

Example Workflow:

Molecular Docking: Identify binding pockets in target proteins (e.g., PDB: 1T4K for topoisomerase II).

Kinetic Studies: Measure inhibition constants (K) under varied pH/temperature.

Mutagenesis: Validate binding sites via site-directed mutagenesis .

Q. How to address contradictions in reported biological activities of quinoline derivatives?

Answer:

- Meta-Analysis: Compare activity datasets (e.g., IC values) across studies, accounting for variables:

- Assay conditions (pH, cell lines).

- Substituent effects (e.g., electron-withdrawing groups enhancing DNA intercalation).

- Experimental Replication: Reproduce key studies under standardized protocols (e.g., MTT assay for cytotoxicity).

Case Study:

Conflicting reports on antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Re-testing under controlled conditions (e.g., CLSI guidelines) resolves discrepancies .

Q. How can computational methods predict the compound’s stability and reactivity?

Answer:

- DFT Calculations: Optimize geometry (Gaussian 16) to assess bond dissociation energies (BDEs) for sulfonyl and morpholine groups.

- MD Simulations: Study solvation effects and degradation pathways (e.g., hydrolysis in aqueous media).

- QSPR Models: Correlate substituents with shelf-life (e.g., electron-donating groups enhance stability) .

Q. What strategies guide structure-activity relationship (SAR) studies for modifying the quinoline core?

Answer:

- Core Modifications:

- Introduce electron-withdrawing groups (e.g., -CF) at C-8 to enhance DNA intercalation.

- Replace morpholine with thiomorpholine for improved lipophilicity (logP optimization) .

- Analogs Synthesis:

- Example: 6,7-Dimethoxy-4-(2-hydroxypyridin-3-yloxy)-quinoline shows enhanced solubility and anti-proliferative activity .

SAR Insights:

| Modification | Biological Impact | Reference |

|---|---|---|

| C-3 sulfonyl group | Increased enzyme inhibition | |

| C-4 morpholine | Enhanced cellular uptake |

Q. How to interpret XRD data for nonplanar quinoline rings?

Answer:

Q. What analytical methods ensure purity in large-scale synthesis?

Answer:

- HPLC: Use C18 columns (UV detection at 254 nm) with acetonitrile/water gradients.

- Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical).

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) .

Example Protocol:

| Method | Conditions | Purity Threshold |

|---|---|---|

| HPLC | 70:30 ACN/HO, 1 mL/min | ≥98% |

| TGA | 10°C/min, N atmosphere | Mass loss <2% at 150°C |

Q. How is the compound applied in medicinal chemistry beyond antimicrobial studies?

Answer:

- Anticancer: Modulate apoptosis pathways (e.g., Bcl-2 inhibition in leukemia cells).

- Anti-Inflammatory: COX-2 selectivity via sulfonyl group interactions.

- Neuroprotection: Cross blood-brain barrier (logP ~3.5) for Alzheimer’s drug development .

Case Study:

Quinoline-4-carboxylic acid analogs inhibit β-secretase (BACE1) with IC = 1.2 µM .

Q. What advanced techniques resolve ring puckering effects in crystallography?

Answer:

- Torsion Angle Analysis: Calculate τ–τ for five-membered rings (e.g., morpholine).

- Hirshfeld Surfaces: Map intermolecular interactions (e.g., C–H···π stacking in ).

- TWINABS: Refine twinned data for high-precision structures .

Example Workflow:

Data Collection: Synchrotron radiation (λ = 0.71073 Å).

Refinement: SHELXL-2018 with HKL-3000 integration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.